molecular formula C18H23N3O3S B14975124 6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one

6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one

Cat. No.: B14975124
M. Wt: 361.5 g/mol
InChI Key: YRANXSAHQBSKJP-UHFFFAOYSA-N
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Description

6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered significant interest due to its diverse pharmacological activities. Pyridazinones are known for their easy functionalization at various ring positions, making them attractive synthetic building blocks for designing new drugs .

Preparation Methods

Chemical Reactions Analysis

6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, and esters . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to the modulation of physiological processes .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

3-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C18H23N3O3S/c1-2-14-7-8-15(16-9-10-18(22)20-19-16)13-17(14)25(23,24)21-11-5-3-4-6-12-21/h7-10,13H,2-6,11-12H2,1H3,(H,20,22)

InChI Key

YRANXSAHQBSKJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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